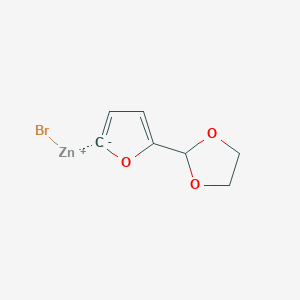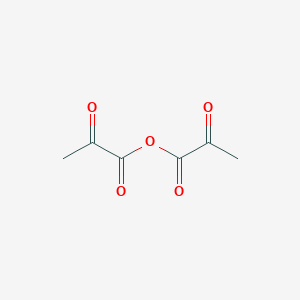
1-Bromo-4-chloro-2-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-chloro-2-ethoxybenzene is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 . It is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-chloro-2-ethoxybenzene consists of a benzene ring substituted with bromine, chlorine, and ethoxy groups . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-4-chloro-2-ethoxybenzene include its molecular weight, molecular formula, and storage conditions . It is a liquid at room temperature . Further properties such as melting point, boiling point, and solubility can be determined through experimental methods.Aplicaciones Científicas De Investigación
Anisotropic Displacement Parameters
Research involving 1-(halomethyl)-3-nitrobenzene derivatives, closely related to 1-Bromo-4-chloro-2-ethoxybenzene, has been conducted to understand anisotropic displacement parameters. These parameters are crucial for the crystallography of halogenated compounds. Studies have shown that experimental procedures involving bromo compounds can be more challenging than theoretical predictions, highlighting the complex nature of bromo-substituted compounds in crystallographic studies (Mroz et al., 2020).
Halogen Bonding in Structural Chemistry
Investigations into halogen bonding within halotriaroylbenzenes, which share structural similarities with 1-Bromo-4-chloro-2-ethoxybenzene, have revealed the relative importance of C-X...O=C interactions over X...X interactions. This research provides insights into how halogen atoms influence molecular structure and interactions, potentially guiding the synthesis and application of halogenated aromatic compounds (Pigge et al., 2006).
Catalytic Carbonylation
Cobalt-catalyzed carbonylation reactions of polysubstituted bromo and chlorobenzenes, akin to 1-Bromo-4-chloro-2-ethoxybenzene, have been explored for the synthesis of benzoic acids. This research underscores the chemoselectivity and regioselectivity of cobalt catalysts in transforming halogenated aromatics, pointing towards methods for functionalizing compounds like 1-Bromo-4-chloro-2-ethoxybenzene (Boyarskiy et al., 2010).
Ring Expansion Reactions
Studies on alumoles have shown that ring expansion reactions, such as the transformation of 1-bromo-alumoles to larger ring compounds, are feasible. This research could provide a basis for synthesizing larger, more complex molecules from halogenated benzene derivatives, similar to 1-Bromo-4-chloro-2-ethoxybenzene (Agou et al., 2015).
Radical Cyclization Reactions
Radical cyclization of propargyl bromoethers, which could be structurally related to reactions involving 1-Bromo-4-chloro-2-ethoxybenzene, has been used to synthesize tetrahydrofuran derivatives. This showcases the utility of halogenated compounds in synthesizing cyclic organic structures, which could extend to the synthesis of complex molecules from 1-Bromo-4-chloro-2-ethoxybenzene derivatives (Esteves et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-5-6(10)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJMVAUHGCDHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-ethoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[3,4-d]1,3-dioxolen-5-yl(3-pyridylmethyl)(2-thienylsulfonyl)amine](/img/structure/B6363650.png)


![Methyl 3-chloro-4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B6363684.png)







